Montelukast Ethyl Ester

Description

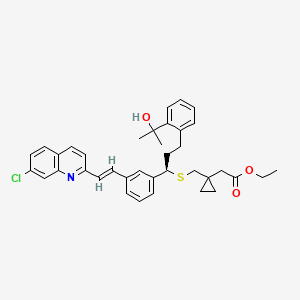

Structure

3D Structure

Properties

Molecular Formula |

C37H40ClNO3S |

|---|---|

Molecular Weight |

614.2 g/mol |

IUPAC Name |

ethyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |

InChI |

InChI=1S/C37H40ClNO3S/c1-4-42-35(40)24-37(20-21-37)25-43-34(19-15-27-9-5-6-11-32(27)36(2,3)41)29-10-7-8-26(22-29)12-17-31-18-14-28-13-16-30(38)23-33(28)39-31/h5-14,16-18,22-23,34,41H,4,15,19-21,24-25H2,1-3H3/b17-12+/t34-/m1/s1 |

InChI Key |

UVNCTOQYOKRIBZ-PWFRWNHDSA-N |

Isomeric SMILES |

CCOC(=O)CC1(CC1)CS[C@H](CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 |

Canonical SMILES |

CCOC(=O)CC1(CC1)CSC(CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Montelukast Ethyl Ester

Direct Esterification Approaches for Carboxylic Acid Precursors

The synthesis of Montelukast (B128269) Ethyl Ester can be achieved through the direct esterification of its corresponding carboxylic acid, Montelukast acid. This classical approach involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. smolecule.com One documented method involves dissolving Montelukast acid in a mixture of methanol (B129727) and toluene (B28343), followed by the addition of sulfuric acid and heating the mixture to reflux. asianpubs.org While methanol is used in this specific example to produce the methyl ester, the principle is directly applicable for producing the ethyl ester by substituting ethanol as the alcohol.

Another pathway involves the esterification of precursor molecules before the final assembly of the Montelukast structure. For instance, a hydroxymethyl carboxylic acid intermediate can be esterified with a C1-C4 alcohol, such as ethanol, in the presence of an acid to yield the corresponding ethyl ester. google.comepo.org This esterified fragment is then carried through subsequent synthetic steps. A specific example involves dissolving the precursor in a mixture of methanol and tetrahydrofuran (B95107) and adding p-toluene sulfonic acid monohydrate to catalyze the esterification. google.com The reaction of Montelukast with thionyl chloride to activate the carboxylic acid group, followed by treatment with ethanol, also yields Montelukast Ethyl Ester. smolecule.com

Multi-Step Synthesis from Advanced Intermediates

The industrial production of Montelukast and its esters typically relies on convergent multi-step syntheses, where different complex fragments of the molecule are prepared separately and then joined together. This approach allows for greater efficiency and control over the complex stereochemistry of the final product.

The 1-(mercaptomethyl)cyclopropaneacetic acid moiety is a crucial component of the Montelukast structure. Its synthesis often begins with simpler, commercially available precursors. One common starting material is diethyl 1,1-cyclopropane dicarboxylate, which is reduced using reagents like lithium aluminum hydride (LiAH4) to yield 1,1-cyclopropane dimethanol. rsc.org

Alternative patented processes describe the synthesis of the cyclopropane (B1198618) building block from 1,1-cyclopropane dimethanol via a series of reactions. google.comepo.org This can involve:

Reacting 1,1-cyclopropane dimethanol with thionyl chloride to form a cyclic sulfite (B76179). google.com

Reacting the cyclic sulfite with an alkali metal cyanide to introduce a cyano group, forming a hydroxymethyl cyclopropaneacetonitrile. google.com

Hydrolyzing the cyano group to a carboxylic acid. google.com

Esterifying the resulting hydroxymethyl carboxylic acid to produce the desired ester, such as ethyl 1-(hydroxymethyl)cyclopropaneacetate. google.comepo.org

Converting the hydroxyl group into a suitable leaving group (e.g., mesylate) to prepare the fragment for coupling. google.com

The formation of the cyclopropane ring itself can be facilitated by transition metal catalysts. Lanthanum(III) chloride (LaCl₃) and cesium chloride (CsCl) are used to catalyze nucleophilic substitution reactions that are key to constructing this part of the molecule. smolecule.com

The quinoline (B57606) portion of Montelukast is typically coupled with the phenylpropane backbone through carbon-carbon bond-forming reactions. The Mizoroki-Heck reaction is a prominent method used in this context. researchgate.netresearchgate.net This palladium-catalyzed cross-coupling reaction can join an aryl halide with an alkene. dntb.gov.ua For example, a tandem Mizoroki-Heck reaction and double-bond isomerization has been used to couple a known allyl alcohol intermediate with a hindered 2-(2-halophenyl)propan-2-ol, directly forming a significant portion of the molecule's backbone. nih.govscite.ai Another strategy involves the Wittig reaction to synthesize the vinylquinoline framework, which is then coupled with other intermediates. researchgate.net

The following table summarizes key coupling reactions used in the synthesis of the Montelukast backbone.

| Reaction Name | Catalyst/Reagents | Purpose | Citations |

| Mizoroki-Heck Reaction | Pd(OAc)₂, Triethylamine | Couples an aryl halide with an alkene to form the C-C backbone. | rsc.orgdntb.gov.uanih.govscite.ai |

| Wittig Reaction | Phosphonium ylide | Creates the vinylquinoline framework from an aldehyde. | researchgate.net |

| Suzuki-Miyaura Reaction | Pd or Ni catalysts, Base | Forms biaryl compounds and other C-C bonds. | researchgate.net |

Establishing the correct stereochemistry at the chiral center bearing the hydroxyl group is one of the most critical aspects of Montelukast synthesis. The primary method for achieving this is the asymmetric reduction of a prochiral ketone precursor. rsc.orgnih.gov

Historically, stoichiometric amounts of chiral reducing agents like (−)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride) were used. researchgate.netnih.gov This reagent effectively reduces the ketone to the desired (S)-alcohol, which is a key intermediate. nih.govacs.org

More advanced methods utilize highly efficient catalytic systems. Homogeneous metal-based catalysis, particularly with ruthenium complexes, has proven effective. A detailed catalyst screening identified ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂ as a highly enantioselective catalyst, achieving 99% enantiomeric excess (ee) on a multigram scale with a high substrate-to-catalyst ratio. researchgate.netnih.govscite.ai Biocatalysis has also emerged as a powerful alternative. Engineered ketoreductases (KREDs) have been developed through directed evolution to catalyze the asymmetric reduction of the ketone precursor to the (S)-alcohol with extremely high enantioselectivity (>99.9% ee) and under industrially viable conditions. researchgate.netacs.orgrsc.org

| Method | Key Reagent/Catalyst | Enantioselectivity (ee) | Citations |

| Stoichiometric Reduction | (−)-DIP-Chloride | High | researchgate.netnih.gov |

| Catalytic Hydrogenation | ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂ | 99% | nih.govscite.ai |

| Biocatalytic Reduction | Engineered Ketoreductase (KRED) | >99.9% | researchgate.netacs.orgrsc.org |

The final key bond formation in many Montelukast syntheses is the creation of the thioether linkage. This is typically achieved through a nucleophilic substitution reaction where a thiolate anion displaces a leaving group on the main molecular backbone. rsc.orgmdpi.com

In a common sequence, the chiral secondary alcohol on the phenylpropyl chain is converted into a good leaving group, often a mesylate (methanesulfonate). rsc.org This mesylate intermediate is then reacted with the thiol group of the 1-(mercaptomethyl)cyclopropaneacetic acid fragment (or its ester). sciforum.net The reaction is carried out in the presence of a base, such as cesium carbonate or sodium hydride, to deprotonate the thiol and form the reactive thiolate anion. google.comsciforum.netpatsnap.com This displacement reaction proceeds with complete inversion of configuration at the chiral center, transforming the (S)-alcohol precursor into the final (R)-configured thioether product. researchgate.net

This compound as a Key Intermediate in Montelukast Sodium Production

This compound is not an end product for therapeutic use but serves as a crucial, isolatable intermediate in the manufacturing of Montelukast Sodium. google.comgoogle.comepo.org The synthesis via an ester intermediate offers several advantages in a large-scale production setting. The ester can be isolated in an oily or solid state, substantially free from solvents and byproducts, which improves its handling and storage properties. google.comgoogle.com

The reported synthesis often proceeds through the methyl or ethyl ester. newdrugapprovals.org Once the Montelukast ester is formed and purified, the final step is its conversion to the parent carboxylic acid through hydrolysis. epo.org This is typically accomplished by alkaline hydrolysis using a base like sodium hydroxide (B78521) in a solvent mixture, such as ethanol/water. asianpubs.org The resulting Montelukast acid can then be converted into its sodium salt by reacting it with a sodium source, such as sodium hydroxide. asianpubs.orgnewdrugapprovals.org This process, which uses the ester as a penultimate intermediate, allows for the preparation of high-purity Montelukast Sodium. google.com

Chemical Transformation Pathways to Montelukast Acid and its Salts

The primary transformation pathway from this compound to Montelukast Acid is through ester hydrolysis. This reaction is typically achieved under basic conditions. For instance, the ester can be dissolved in a mixture of methanol and tetrahydrofuran, followed by the addition of an aqueous sodium hydroxide (NaOH) solution to facilitate the hydrolysis. google.comasianpubs.org Another described method involves dissolving the ester in methanol and adding a 1N aqueous NaOH solution, with the reaction proceeding at an elevated temperature of 50-55°C for several hours. asianpubs.org

Following hydrolysis, the resulting Montelukast free acid is often purified before being converted to a salt. A common industrial strategy involves the formation of an amine salt to achieve high purity. The crude Montelukast free acid is dissolved in a solvent like ethyl acetate (B1210297) and treated with an amine, such as dicyclohexylamine (B1670486) (DCHA) or L-ephedrine, to precipitate a highly pure crystalline salt. rsc.orgquickcompany.in This intermediate salt effectively removes process-related impurities and unwanted enantiomers. rsc.orgquickcompany.in The purified amine salt is then neutralized, typically with a weak organic acid like acetic acid, in a biphasic system of toluene and water, to yield the pure Montelukast free acid in the organic layer. rsc.org Finally, the purified acid is converted to its desired pharmaceutically acceptable salt, such as Montelukast sodium, by reacting it with a sodium source like sodium hydroxide in a suitable solvent system, for example, ethanolic sodium hydroxide in toluene. google.comrsc.org

Optimization of Ester Hydrolysis and Deprotection Reactions

Optimization of the hydrolysis and subsequent purification steps is critical for achieving high yield and purity on a large scale, moving away from older methods that required tedious chromatographic purification. newdrugapprovals.org The use of intermediate amine salts, as described above, is a key optimization that simplifies purification and enhances the optical and chemical purity of the final product. quickcompany.in

Another significant optimization is the use of emulsion crystallization for the purification of Montelukast acid. google.com In this technique, crude montelukast acid is dissolved in an organic solvent like ethyl acetate and combined with water and a surfactant to form a stable emulsion. google.comsmolecule.com This method has been shown to yield Montelukast acid with a purity greater than 99%. smolecule.com The efficiency of this purification is highly dependent on process parameters. For instance, controlling the cooling rate of the emulsion is critical; a slower cooling dynamic of less than 1 K/min has been found to produce highly pure Montelukast acid. google.com

Table 1: Comparison of Montelukast Acid Purification Strategies

| Purification Method | Key Reagents/Solvents | Typical Purity Achieved | Key Optimization Parameters | Citations |

|---|---|---|---|---|

| Amine Salt Formation | Dicyclohexylamine (DCHA), L-ephedrine, Ethyl Acetate, Toluene | High chemical and optical purity (>99.5%) | Choice of amine, crystallization solvent | rsc.orgquickcompany.in |

| Emulsion Crystallization | Ethyl Acetate, Water, Surfactants (e.g., Aerosol OT-B) | >99% | Solvent ratio (e.g., ethyl acetate-to-water), controlled cooling rate (< 1 K/min) | google.comsmolecule.com |

| Direct Crystallization | Toluene, Heptane | 97% (after repeated crystallization) | Seeding, anti-solvent addition | rsc.orggoogleapis.com |

Principles of Green Chemistry in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. The synthesis of Montelukast and its precursors has been a significant area for such improvements.

Sustainable Solvent Selection and Reduction

Traditional syntheses of Montelukast intermediates have utilized a range of organic solvents, including toluene for azeotropic water removal, and mixtures of tetrahydrofuran (THF), acetonitrile, and dichloromethane (B109758) for various reaction steps. rsc.orgsmolecule.com Green chemistry initiatives aim to reduce the volume of these solvents and replace them where possible.

A notable advancement is the use of water as a co-solvent in purification, such as in the emulsion crystallization of Montelukast acid, which uses an ethyl acetate-water system. google.com Biocatalytic processes have also led to significant solvent reduction. For example, a second-generation water-based process for a different pharmaceutical active ingredient demonstrated a 94% reduction in organic solvent use compared to the first-generation method, highlighting the potential of such strategies. mdpi.com In the biocatalytic reduction of a key Montelukast intermediate, the process was successfully scaled up in a solvent system containing a significant portion of isopropanol (B130326), which serves as both a solvent and a hydride source for cofactor regeneration, alongside toluene. rsc.org

Development of Environmentally Benign Catalytic Systems

One of the most impactful green chemistry advancements in Montelukast synthesis has been the replacement of hazardous chemical catalysts with environmentally benign biocatalytic systems. The original Merck process for creating the chiral alcohol intermediate involved an enantioselective reduction using stoichiometric amounts of (-)-diisopinocampheylchloroborane ((-)-DIP-Cl). wordpress.com This reagent is corrosive, moisture-sensitive, and contributes to poor atom economy. wordpress.comgoogle.com

Modern approaches utilize engineered ketoreductase (KRED) enzymes. wordpress.comacs.org Through directed evolution, researchers at Codexis developed a highly efficient and selective KRED that catalyzes the asymmetric reduction of the ketone precursor to the desired (S)-alcohol with exceptional purity (>99.9% ee). acs.orgresearchgate.net This biocatalytic process operates under mild conditions (e.g., 45 °C) and has been implemented on a large scale (>200 kg). rsc.orgacs.org The enzyme uses a catalytic amount of a cofactor (NADPH), which is regenerated in situ, often by using isopropanol as a sacrificial reductant, a system known as a transfer hydrogenation. wordpress.com This biocatalytic step avoids harsh reagents and significantly simplifies product workup. researchgate.net Other advanced chemical catalysts, such as an Iridium/SpiroPAP system for asymmetric hydrogenation, have also been developed, achieving very low catalyst loading (S/C ratio of 30,000) and high efficiency. researchgate.net

Table 2: Comparison of Catalytic Systems for Asymmetric Ketone Reduction in Montelukast Synthesis

| Catalyst System | Catalyst Type | Key Features | Enantiomeric Excess (ee) | Environmental/Process Impact | Citations |

|---|---|---|---|---|---|

| (-)-DIP-Cl | Chiral Boron Reagent | Stoichiometric use, corrosive, moisture-sensitive | ~95% (requires recrystallization to >99%) | Poor atom economy, complex workup, hazardous waste | wordpress.com |

| Engineered KRED | Biocatalyst (Enzyme) | Catalytic use, mild conditions, high selectivity | >99.9% | Excellent atom economy, simplified workup, biodegradable catalyst | wordpress.comacs.orgresearchgate.net |

| Ir/SpiroPAP | Chiral Iridium Complex | Asymmetric Hydrogenation, very low catalyst loading (S/C=30,000) | 99.5% | High efficiency, reduces heavy metal waste due to low loading | researchgate.net |

Atom Economy and Reaction Efficiency Considerations

The original Merck process using the (-)-DIP-Cl reagent had a PMI of 52. wordpress.com The improved biocatalytic process developed by Codexis reduced the PMI to 18, representing a 65% reduction in waste generated per kilogram of intermediate. wordpress.com This improvement stems from several factors:

Higher Yields: The biocatalytic process achieves yields in the range of 90-98%. wordpress.com

Reduced Reagent Loading: It replaces a stoichiometric reagent with a highly efficient catalyst used in small quantities. wordpress.com

Process Simplification: The biocatalytic route often eliminates the need for protection/deprotection steps and simplifies purification, as the desired product crystallizes directly from the reaction mixture. rsc.orgwordpress.com

These advancements demonstrate how the application of green chemistry principles not only reduces environmental impact but also leads to more efficient, cost-effective, and scalable manufacturing processes. google.com

Analytical Techniques for the Characterization and Quantification of Montelukast Ethyl Ester

Chromatographic Separation Methods for Purity Assessment and Quantification

Chromatography is the cornerstone for assessing the purity and determining the concentration of Montelukast (B128269) Ethyl Ester. These methods separate the target compound from impurities, including process-related substances, degradation products, and stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of Montelukast and its derivatives. amazonaws.com A typical analysis for Montelukast Ethyl Ester would involve a reverse-phase (RP) HPLC method, which separates compounds based on their hydrophobicity.

Development and validation of an HPLC method are critical for ensuring reliable and reproducible results. For related compounds like Montelukast Sodium, methods have been developed using C18 columns with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netajrconline.org The course of synthesis reactions for Montelukast intermediates is also monitored by HPLC to ensure completion. google.com Detection is commonly performed using a UV detector at wavelengths where the chromophores of the molecule exhibit strong absorbance, such as 225 nm, 257 nm, or 284 nm. researchgate.netnih.gov

Method validation would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 1: Illustrative HPLC Method Parameters for Montelukast Analysis

| Parameter | Condition | Reference |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Ammonium acetate buffer (pH 4.0) : Methanol (15:85 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |

| Detection (UV) | 284 nm | ajrconline.orgnih.gov |

| Column Temp. | 30°C | nih.gov |

| Injection Volume | 20 µL | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the quantification of this compound. nih.govnih.gov This technique is performed on HPTLC plates pre-coated with silica (B1680970) gel 60 F254. nih.govoup.com

For the analysis of Montelukast, various mobile phase systems have been successfully employed, including mixtures like ethyl acetate:methanol:ammonia solution and hexane:ethyl acetate:propanol. nih.govrjptonline.org After developing the plate, densitometric scanning is performed at a suitable wavelength, often around 230 nm or 260 nm, to quantify the separated compounds. nih.govoup.com The method can be validated for linearity, precision, and accuracy, demonstrating its suitability for routine quality control. nih.gov For instance, a linear range for Montelukast has been established between 120-1000 ng/spot. nih.gov

Table 2: Example HPTLC Method for Montelukast Analysis

| Parameter | Condition | Reference |

| Stationary Phase | HPTLC silica gel 60 F254 plates | nih.govoup.com |

| Mobile Phase | Ethyl acetate : Methanol : Ammonia (25%) (14:3:2 v/v/v) | nih.gov |

| Detection (UV) | 230 nm (Densitometry) | nih.govrjptonline.org |

| Linearity Range | 120-1000 ng/spot | nih.gov |

| Rf Value | 0.52 ± 0.02 | nih.gov |

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, the technique is highly valuable for detecting and quantifying volatile impurities, residual solvents, or potential genotoxic intermediates that may be present from the synthesis process. globalresearchonline.net

A significant application is the determination of alkyl mesylates, such as methyl methanesulfonate, which are potential genotoxic impurities arising from the use of reagents like methanesulfonyl chloride during synthesis. wisdomlib.org A GC-Mass Spectrometry (GC-MS) method provides the necessary sensitivity and specificity for this trace-level analysis. wisdomlib.org Such methods typically use a high-polarity column (e.g., bonded with polyethylene (B3416737) glycol) and are validated to ensure they can accurately quantify these impurities at levels compliant with regulatory safety thresholds. globalresearchonline.netwisdomlib.org

Montelukast possesses a single chiral center, meaning it exists as two enantiomers (R and S). Since the biological activity resides in the R-enantiomer, determining the enantiomeric purity is a critical quality control step. scirp.org Chiral chromatography, particularly chiral HPLC, is the definitive method for separating and quantifying these enantiomers. nih.govresearchgate.net

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralpak AD-H or Chiralpak IA, are commonly used for this purpose. scirp.orgnewdrugapprovals.org The mobile phase is typically a normal-phase solvent system, such as a mixture of n-hexane, ethanol (B145695), and other modifiers like 2-propanol or trifluoroacetic acid. scirp.orgnewdrugapprovals.org The resolution between the peaks for the desired R-enantiomer and the unwanted S-enantiomer must be greater than 2.2 to ensure accurate quantification. nih.gov Supercritical Fluid Chromatography (SFC) has also been employed as a rapid technique for the separation of Montelukast enantiomers. scirp.org

Table 3: Chiral HPLC Conditions for Montelukast Enantiomer Separation

| Parameter | Condition | Reference |

| Column | Chiralpak AS-H (250 × 4.6 mm, 5 µm) | scirp.org |

| Mobile Phase | n-Hexane : Ethanol : 2-Propanol : 1,4-Dioxane : Trifluoroacetic acid-diethyl amine (65:25:10:0.3:0.05 v/v) | scirp.org |

| Flow Rate | 1.0 mL/min | nih.govscirp.org |

| Detection (UV) | 230 nm or 284 nm | nih.govscirp.org |

| Typical Retention | Montelukast (R): ~9.3 min; (S)-Montelukast: ~12.9 min | newdrugapprovals.org |

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for both identification and quantification of this compound. The molecule contains extensive chromophoric systems, primarily the chloro-quinoline and the substituted phenyl rings linked by an ethenyl group, which give rise to strong UV absorbance. researchgate.net

The UV spectrum of Montelukast in a solvent like methanol or ethanol typically shows multiple absorption maxima. researchgate.netijapbc.com Depending on the solvent and pH, characteristic peaks can be observed around 243 nm, 286.5 nm, and 364 nm. ajrconline.orgijprajournal.com This spectral profile can serve as a preliminary identification tool. Furthermore, based on Beer-Lambert law, the absorbance at a specific wavelength maximum (λmax) is directly proportional to the concentration, making UV-Vis spectroscopy a simple and rapid method for quantitative analysis in bulk drug and formulation assays. ijapbc.com For example, linearity has been demonstrated in concentration ranges from 2-100 µg/ml with a high correlation coefficient. ijapbc.com

Table 4: Reported UV Absorption Maxima (λmax) for Montelukast

| Solvent | λmax (nm) | Reference |

| Methanol | 257 | researchgate.net |

| Methanol | 270 | researchgate.net |

| Methanol | 287.3 | ijapbc.com |

| 0.1 N NaOH | 243, 286.5 | ijprajournal.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its specific chemical bonds. For this compound, the structure contains several key functional groups that give rise to characteristic absorption bands.

Based on its structure, the IR spectrum of this compound is expected to show characteristic peaks for the ethyl ester group, aromatic rings, and other functional moieties. While specific spectra for the ethyl ester are not widely published, data for the closely related Montelukast free acid provides a reference for the core structure's absorptions. For instance, the IR spectrum of Montelukast free acid shows significant peaks at 3417 cm⁻¹ (O-H stretch), 2972 and 2925 cm⁻¹ (C-H stretch), 1708 cm⁻¹ (C=O stretch of the carboxylic acid), and various peaks in the 1600-1400 cm⁻¹ region corresponding to aromatic C=C stretching. google.comgoogle.com

For this compound, the most distinguishing feature would be the strong absorption band for the ester carbonyl (C=O) group, typically found in the range of 1750-1735 cm⁻¹. The O-H stretching band around 3400 cm⁻¹ from the tertiary alcohol would remain.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (tertiary alcohol) | ~3400 |

| C-H Stretch (aromatic & aliphatic) | 3100-2850 |

| C=O Stretch (ethyl ester) | 1750-1735 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-O Stretch (ester) | 1300-1000 |

| C-Cl Stretch | ~750 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the ethyl group, specifically a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. googleapis.com The rest of the spectrum would resemble that of Montelukast, with complex multiplets in the aromatic region (δ 7.0-8.2 ppm) and signals for the propyl chain and cyclopropyl (B3062369) group. google.com

For comparison, the published ¹H NMR data for a related Montelukast intermediate provides a glimpse into the complexity of the spectrum. google.com

Table 2: Illustrative ¹H NMR Data for a Montelukast Intermediate (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 8.12 | d | Aromatic-H |

| 7.65-7.75 | m | Aromatic-H |

| 7.38-7.49 | m | Aromatic-H |

| 5.02-5.07 | dd | CH |

| 3.00-3.35 | td | CH₂ |

| 1.67-1.69 | s | CH₃ |

Similarly, the ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. ysu.am The key distinguishing signals for this compound in a ¹³C NMR spectrum would be those corresponding to the ethyl ester group: the carbonyl carbon (δ ~170 ppm) and the two carbons of the ethyl group (δ ~60 ppm and ~14 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₃₇H₄₀ClNO₃S), the calculated accurate mass of the molecular ion [M+H]⁺ is 614.2497 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, typically within a few parts per million (ppm). asianpubs.org

When subjected to fragmentation in the mass spectrometer (MS/MS), the molecule breaks apart in a predictable manner, providing valuable structural information. The fragmentation pattern of this compound would be influenced by the presence of the ester group, the thioether linkage, and the quinoline (B57606) ring system. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. whitman.edulibretexts.org

Analysis of the parent compound, Montelukast, shows characteristic fragmentation, such as the cleavage of the bond between the sulfur atom and the cyclopropyl methyl group. nih.govmassbank.eu A similar pattern would be expected for the ethyl ester derivative, alongside fragmentation specific to the ester moiety.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₇H₄₀ClNO₃S |

| Molecular Weight | 614.24 g/mol |

| Accurate Mass [M+H]⁺ | 613.2417 |

Validation Parameters for Analytical Methods

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. For the quantification of this compound, methods such as High-Performance Liquid Chromatography (HPLC) would need to be validated according to guidelines from the International Council for Harmonisation (ICH). ijpsonline.comoup.com The following sections describe key validation parameters, with illustrative data drawn from studies on the parent compound, Montelukast, which would be representative of a method for its ethyl ester.

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. This is typically achieved by comparing the chromatograms of the pure substance, a placebo (formulation without the active ingredient), and a sample of the finished product. The retention times should be distinct, and the peak purity should be confirmed using a photodiode array (PDA) detector or mass spectrometer. ijrpc.com

Linearity and Calibration Range Determination

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For quantitative analysis of this compound, a calibration curve is constructed by plotting the instrument response versus the concentration of a series of standards. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1. researchgate.netijpbs.com

Table 4: Representative Linearity Data for Montelukast Analysis

| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| HPLC ijpsonline.com | 1-100 | >0.995 |

| UV-Spectrophotometry ijpbs.com | 5-30 | 0.999 |

| LC-MS/MS nih.govnih.gov | 0.001-0.8 | ≥ 0.9996 |

| HPLC researchgate.net | 10-100 | 0.9993 |

Precision (Repeatability and Intermediate Precision) Evaluation

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-day Precision) : This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing multiple analyses of the same sample on the same day. ijrpc.com

Intermediate Precision (Inter-day Precision) : This evaluates the variations within the same laboratory, but on different days, with different analysts, or different equipment. ijrpc.com

For both repeatability and intermediate precision, the %RSD should be within acceptable limits, typically less than 2%. ijrpc.comresearchgate.net

Table 5: Representative Precision Data for Montelukast Analysis

| Parameter | Concentration Level | %RSD (Intra-day) | %RSD (Inter-day) |

| LC-MS/MS nih.gov | Low QC (3.00 ng/mL) | <7.10% | 3.41-4.40% |

| Medium QC (240.00 ng/mL) | <7.10% | 3.41-4.40% | |

| High QC (560.00 ng/mL) | <7.10% | 3.41-4.40% | |

| HPLC ijrpc.com | N/A | <2% | <2% |

| HPLC ijpsonline.com | 5-50 µg/mL | <2% | <2% |

Accuracy Assessment and Recovery Studies

The accuracy of an analytical method is the measure of how close the experimental value is to the true value. In pharmaceutical analysis, accuracy is typically determined through recovery studies. For compounds related to Montelukast, such as Montelukast Sodium, recovery studies are performed at multiple concentration levels to ensure the method's accuracy across a range.

In typical recovery studies for Montelukast analysis by High-Performance Liquid Chromatography (HPLC), a known quantity of a standard is added to a pre-analyzed sample, and the mixture is then analyzed by the proposed method. researchgate.net The percentage of the added standard that is detected, or "recovered," is then calculated. For analytical methods to be considered accurate, the recovery should be within a pre-defined acceptable range, often 98-102%.

Research on the analysis of Montelukast and its related compounds has shown high accuracy. For instance, recovery studies for Montelukast Sodium have demonstrated mean recoveries between 99.14% and 100.2% for different active ingredients in a combined dosage form. Another study reported percentage recoveries ranging from 99.45% to 100.3%. royalsocietypublishing.org In the analysis of Montelukast in tablet dosage forms, recovery was found to be approximately 99.14%. These high recovery percentages indicate that the analytical methods are accurate for the quantification of Montelukast and its related substances.

Table 1: Accuracy and Recovery Data for Montelukast Analytical Methods

| Analyte/Product | Recovery Percentage | Analytical Method |

| Montelukast in Tablets | ~99.14% | RP-HPLC |

| Montelukast Sodium | 99.45% - 99.97% | RP-HPLC |

| Bambuterol (in combination) | 99.76% - 100.3% | RP-HPLC |

This table is generated based on data from studies on Montelukast and its sodium salt, which is structurally related to this compound.

Robustness and Ruggedness Testing

Robustness and ruggedness are critical validation parameters that assess the reliability of an analytical method.

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. semanticscholar.org For HPLC methods used in the analysis of Montelukast and its related compounds, these variations often include:

Changes in the mobile phase composition (e.g., ±2% variation in solvent ratio). researchgate.net

Alterations in the flow rate of the mobile phase (e.g., ±0.2 ml/min). researchgate.net

Variations in the column temperature (e.g., ±10%). researchgate.net

Slight changes in the pH of the mobile phase. researchgate.net

Ruggedness assesses the reproducibility of the method when subjected to variations such as different analysts, different instruments, or different laboratories. semanticscholar.orgresearchgate.net

Studies on the analytical methods for Montelukast Sodium have shown them to be both robust and rugged. When deliberate changes were made to parameters like flow rate and mobile phase composition, the impact on the chromatograms was minimal, indicating the robustness of the methods. researchgate.netresearchgate.net Similarly, consistent results obtained by different analysts and on different systems confirm the ruggedness of the analytical procedures. researchgate.net

Table 2: Parameters Varied in Robustness Testing of Montelukast Analytical Methods

| Parameter Varied | Typical Variation |

| Mobile Phase Composition | ±2% |

| Flow Rate | ±0.2 ml/min |

| Column Temperature | ±10% |

| pH of Mobile Phase | ±0.1 |

This table summarizes common variations introduced during the robustness testing of HPLC methods for Montelukast analysis.

Impurity Profiling and Structural Identification of Related Chemical Substances

Impurity profiling is a crucial aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of the final drug product. For this compound, this involves the identification and characterization of any related chemical substances that may be present.

The analysis of impurities in Montelukast and its intermediates is often performed using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). wiley.comshimadzu.com LC-MS provides molecular weight information that is essential for the tentative identification of impurities without the need for their isolation. globalresearchonline.net Further structural confirmation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.org

Characterization of Synthetic By-products and Process Impurities

The synthesis of Montelukast and its intermediates, including the ethyl ester, can result in the formation of various by-products and process-related impurities. The nature and quantity of these impurities can vary depending on the synthetic route employed. wvu.edu

Common impurities identified in Montelukast drug substances include:

Montelukast Sulfoxide (B87167): This is a major oxidation product. nih.govgoogle.com Its formation is attributed to the sensitivity of the thioether group in the Montelukast molecule to oxidation. google.com

Cis-isomer: An isomer of Montelukast that can form upon exposure to light. globalresearchonline.net

Michael Adducts: These impurities can be detected by MS but are often difficult to resolve from the main Montelukast peak in HPLC. globalresearchonline.net

Ketone Impurities: By-products that have a ketone function instead of the tertiary hydroxyl group in the Montelukast structure.

Methylketone and Methylstyrene impurities have also been reported. nih.gov

The presence of these impurities is carefully monitored and controlled as per regulatory guidelines, such as those from the International Council for Harmonisation (ICH). wvu.edu

Derivatization Techniques for Impurity Analysis

Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical method. While not always necessary, derivatization can be employed in impurity analysis to enhance detectability or to separate challenging impurities.

In the context of Montelukast, derivatization has been explored for specific analytical challenges:

Removal of Ketone By-products: A process has been described for the removal of ketone by-products through derivatization. This involves reacting the ketone impurity with reagents like semicarbazide (B1199961) or Girard's reagent to form a derivative that can be more easily separated from the main compound.

Chiral Analysis: For the separation of enantiomers (chiral impurities), chiral derivatizing agents can be used. These agents react with the enantiomers to form diastereomers, which have different physical properties and can be separated by standard chromatographic techniques. researchgate.netwvu.edu For instance, (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate is a known chiral derivatizing agent.

While direct analysis by advanced methods like LC-MS is common, derivatization remains a useful tool in the analytical chemist's arsenal (B13267) for resolving specific impurity-related challenges in the analysis of this compound and related compounds.

Chemical Stability and Degradation Pathways of Montelukast Ethyl Ester

Forced Degradation Studies Under Controlled Chemical Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. Although specific data for Montelukast (B128269) Ethyl Ester is lacking, the behavior of Montelukast under various stress conditions provides a strong indication of the potential degradation pathways.

The most anticipated degradation pathway for Montelukast Ethyl Ester under hydrolytic conditions is the cleavage of the ester bond to form Montelukast acid and ethanol (B145695). This reaction is expected to be catalyzed by both acid and base.

Acidic Conditions: Under acidic conditions (e.g., using hydrochloric acid), this compound would undergo acid-catalyzed hydrolysis to yield Montelukast. japsonline.com Subsequently, the formed Montelukast is known to be susceptible to degradation. researchgate.netnih.gov Studies on Montelukast sodium show significant degradation in 1M HCl. nih.gov One study noted that Montelukast degrades rapidly in acidic solutions. researchgate.netnih.gov

Basic Conditions: In basic environments (e.g., using sodium hydroxide), this compound is expected to undergo saponification, a base-catalyzed hydrolysis, to form the sodium salt of Montelukast acid and ethanol. This reaction is typically irreversible. researchgate.net The resulting Montelukast molecule is reported to be relatively stable in NaOH solution. researchgate.netnih.gov However, other studies report degradation of Montelukast under basic conditions. researchgate.netajpaonline.com

Neutral Conditions: In a neutral pH environment, the hydrolysis of the ester would likely be much slower compared to acidic or basic conditions.

| Stress Condition | Predicted Primary Reaction for this compound | Known Degradation of Resulting Montelukast |

| Acidic (e.g., HCl) | Hydrolysis to Montelukast acid and ethanol | Susceptible to further degradation researchgate.netnih.gov |

| Basic (e.g., NaOH) | Saponification to Montelukast salt and ethanol | Relatively stable to moderate degradation reported researchgate.netresearchgate.net |

| Neutral (Water) | Slow hydrolysis to Montelukast acid and ethanol | Relatively stable |

This compound contains a sulfide (B99878) moiety, which is a known site for oxidation. Therefore, the molecule is expected to be highly susceptible to oxidative stress. The primary oxidation product would be the corresponding sulfoxide (B87167).

Studies on Montelukast confirm its sensitivity to oxidation. nih.govnih.gov When subjected to hydrogen peroxide (H2O2), Montelukast degrades rapidly to form Montelukast S-oxide as the major degradation product. researchgate.netnih.gov This sulfoxide impurity is a key degradation product observed during stability testing. researchgate.net The oxidative degradation of Montelukast sodium has been shown to follow first-order kinetics. nih.gov One study identified nine different degradation products when Montelukast sodium was exposed to various oxidative stressors, including hydrogen peroxide, AIBN, Fe3+, Fenton's reagent, and an O2 environment. nih.gov

| Oxidizing Agent | Major Degradation Product (from Montelukast) |

| Hydrogen Peroxide (H₂O₂) | Montelukast S-oxide researchgate.netnih.gov |

| Oxygen (O₂) / Light | Montelukast S-oxide and other oxidative products nih.gov |

Montelukast is known to be highly sensitive to light. researchgate.netnih.gov It is reasonable to assume that this compound would exhibit similar photosensitivity. The primary photolytic degradation pathway for Montelukast involves the isomerization of the trans-double bond in the styryl side chain to its cis-isomer. researchgate.netnih.gov

The rate of photodegradation is dependent on the light source, with the order of degradation rate being UV (254 nm) > daylight > tungsten > neon > sodium light. researchgate.netnih.gov In solution, the main photoproduct is the cis-isomer of Montelukast. researchgate.net In the solid state, exposure to daylight can lead to the formation of Montelukast S-oxide as a major photoproduct. researchgate.netnih.gov The extent of photodegradation is also influenced by the solvent used. researchgate.netnih.gov

Information on the specific thermal degradation kinetics of this compound is not available. However, studies on Montelukast sodium indicate that it is relatively stable under thermal stress compared to photolytic or oxidative stress. japsonline.com Some degradation has been observed upon exposure to heat. researchgate.netajpaonline.com Thermal stress testing of Montelukast in solution at 65°C showed it to be highly stable in basic solutions but degraded rapidly in acidic and oxidative (H2O2) solutions. researchgate.netnih.gov During accelerated stability studies of tablet formulations at 40°C / 75% RH for 6 months, Montelukast S-oxide was detected as a major degradation product. researchgate.netnih.gov

Identification and Structural Characterization of Degradation Products

As specific degradation studies on this compound have not been reported, the identified degradation products are those of the parent compound, Montelukast. The primary degradation products would likely be preceded by the hydrolysis of the ethyl ester to the carboxylic acid.

Montelukast S-oxide: Formed under oxidative conditions, this product results from the oxidation of the sulfide linkage in the molecule. researchgate.net It is a major degradation product found in both oxidative stress studies and as a photoproduct in the solid state. researchgate.netnih.gov

cis-isomer of Montelukast: This is the major photoproduct formed when Montelukast is exposed to light, particularly in solution. researchgate.netnih.gov It is a geometric isomer where the configuration around the ethenyl double bond changes from E (trans) to Z (cis).

Other Degradation Products: More extensive studies under various oxidative conditions have identified a range of other minor degradation products, though their structures are not always fully elucidated in all literature. nih.gov

Mechanistic Insights into Degradation Reactions and Kinetics

The mechanisms of degradation for this compound can be inferred from the known reactions of its functional groups and the behavior of Montelukast.

Hydrolysis: The hydrolysis of the ethyl ester is the initial and key step. In acidic media, the reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic media, the mechanism is a direct nucleophilic acyl substitution initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon.

Oxidation: The sulfide moiety acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent (e.g., H2O2). This leads to the formation of the sulfoxide, which is a stable oxidation product.

Photodegradation: The absorption of UV or visible light provides the energy for the isomerization of the stable trans-alkene to the less stable cis-alkene. This photochemical reaction is a common pathway for molecules containing conjugated double bonds.

Kinetics: The oxidative degradation of Montelukast has been reported to follow first-order kinetics, with a calculated degradation rate constant (k) of 0.1066 h⁻¹, a half-life (t₁/₂) of 6.6151 hours, and a t₉₀% of 1.0118 hours under specific experimental conditions. nih.gov The photodegradation kinetics of Montelukast sodium in solution have been described by zero-order kinetics. nih.gov

Theoretical and Computational Chemistry Studies of Montelukast Ethyl Ester

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure of molecules and their dynamic behavior. For a flexible molecule like Montelukast (B128269) Ethyl Ester, identifying the most stable conformations is crucial as the geometry can significantly influence its chemical and biological properties.

Energy minimization, also known as geometry optimization, is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a complex molecule like Montelukast Ethyl Ester, there are numerous possible conformations due to the rotation around single bonds. Therefore, a thorough conformational search is necessary to identify the global energy minimum and other low-energy conformers.

This process typically involves:

Conformational Sampling: Generating a wide range of possible three-dimensional structures. Methods like systematic grid searches, random sampling (e.g., Monte Carlo), or molecular dynamics simulations are employed to explore the conformational space.

Geometry Optimization: Each generated conformer is then subjected to energy minimization calculations, often using molecular mechanics force fields (like MMFF or AMBER) for initial screening, followed by more accurate quantum mechanical methods (like Density Functional Theory, DFT) for refining the low-energy structures.

The result is a set of stable conformers, each with a calculated relative energy. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature, which is critical for understanding the molecule's behavior in a real-world system.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (Cα-S-Cβ-Cγ) | Population at 298 K (%) |

|---|---|---|---|

| MEE-C1 | 0.00 | 178.5° | 75.3 |

| MEE-C2 | 1.50 | -65.2° | 15.1 |

| MEE-C3 | 2.10 | 68.9° | 9.6 |

This table presents illustrative data that would be generated from a conformational analysis study. The values are hypothetical and serve to demonstrate the typical output of such computational research.

Once the minimum energy conformer is identified, its molecular geometry can be analyzed in detail. This includes precise values for bond lengths, bond angles, and dihedral angles. This compound possesses a complex structure featuring a quinoline (B57606) ring, a phenyl ring, a cyclopropane (B1198618) ring, and a long side chain containing a chiral center. lgcstandards.com

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Ester) | 1.21 Å |

| Bond Length | C-S (Thioether) | 1.82 Å |

| Bond Length | C-Cl (Quinoline) | 1.75 Å |

| Bond Angle | O=C-O (Ester) | 124.5° |

| Bond Angle | C-S-C (Thioether) | 101.8° |

| Dihedral Angle | C=C-C=C (Styrene) | -179.8° |

This table contains hypothetical but representative geometric parameters derived from a DFT-based geometry optimization calculation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com

HOMO: Represents the outermost electrons and characterizes the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy empty orbital and characterizes the ability of a molecule to accept electrons (electrophilicity). youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. taylorandfrancis.com

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom and the quinoline ring system, indicating these are likely sites for electrophilic attack. The LUMO is likely distributed over the conjugated π-system of the quinoline and ethenyl groups, suggesting these areas are susceptible to nucleophilic attack.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.85 | Thioether (S), Quinoline Ring |

| LUMO | -1.95 | Quinoline Ring, Ethenyl Bridge |

| ΔE (HOMO-LUMO Gap) | 3.90 | - |

The data in this table are hypothetical values representative of what a quantum chemical calculation might produce for a molecule of this type.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. deeporigin.comactascientific.com It is a valuable tool for predicting intermolecular interactions and reactive sites. The map is color-coded to show different regions of electrostatic potential:

Red: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack.

Blue: Regions of positive potential (electron-poor), indicating sites prone to nucleophilic attack.

Green/Yellow: Regions of neutral potential.

In an ESP map of this compound, negative potential (red) would be expected around the oxygen atoms of the ester and hydroxyl groups, as well as the nitrogen atom of the quinoline ring. These areas are potential hydrogen bond acceptors. Positive potential (blue) would likely be found around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor. The ester carbonyl carbon would also exhibit a degree of positive potential, marking it as a site for nucleophilic attack. chemrxiv.org

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (Ea), which determines the reaction rate.

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (this compound and water/hydroxide) and products.

Transition State Search: Locating the transition state structure for the nucleophilic attack of water/hydroxide (B78521) on the ester carbonyl carbon.

Frequency Calculation: Confirming the TS structure by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy barrier by subtracting the energy of the reactants from the energy of the transition state.

Such studies can distinguish between different possible mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) and provide quantitative data on reaction kinetics. For instance, computational simulations have been used to rationalize the preference for a concerted or stepwise SNAr pathway in the synthesis of the parent Montelukast molecule. researchgate.net

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ester + OH⁻) | 0.00 |

| Transition State (TS) | +15.7 |

| Products (Carboxylate + EtOH) | -22.4 |

This table provides a hypothetical energy profile for a potential reaction, illustrating the kind of data obtained from reaction pathway modeling.

Computational Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be thoroughly investigated using a variety of computational methods rooted in quantum mechanics. These approaches provide insights into the electron distribution and energy of the molecule, which are fundamental to its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust method for predicting the electronic structure and, consequently, the reactivity of molecules. By calculating various molecular orbitals and electron density distributions, key reactivity descriptors can be determined. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity, as less energy is required to excite an electron to a higher energy state, making the molecule more prone to reaction.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density around the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are the likely points of attack for other chemical species. For this compound, one could predict that the regions around the electronegative oxygen and nitrogen atoms would be electron-rich, while areas near hydrogen atoms bonded to carbons would be relatively electron-poor.

The stability of this compound can also be assessed by calculating its total electronic energy and heats of formation using methods like DFT or higher-level ab initio calculations. Comparing these values to those of its potential degradation products would provide a thermodynamic measure of its stability.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical reactivity. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations could provide significant insights into its interactions with solvents or potential catalysts, which is crucial for understanding its solubility, reaction kinetics, and formulation properties.

In a typical MD simulation, a model system is constructed consisting of one or more this compound molecules surrounded by a large number of solvent molecules (e.g., water, ethanol) or in the presence of a catalyst surface. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time.

Analysis of these trajectories can reveal detailed information about intermolecular interactions. For example, Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in this compound. This would highlight which parts of the molecule are more strongly solvated.

Furthermore, by analyzing the hydrogen bonding patterns between this compound and protic solvents, one could gain a deeper understanding of its solubility characteristics. If studying its interaction with a catalyst, MD simulations could elucidate the binding mode of the molecule to the catalyst's active site and identify the key intermolecular forces (e.g., van der Waals, electrostatic) that govern this interaction.

Table 2: Potential Intermolecular Interaction Analysis from MD Simulations

| Analysis Technique | Information Gained | Potential Findings for this compound |

| Radial Distribution Function (RDF) | Solvation shell structure | Identification of preferential solvation of polar groups by polar solvents. |

| Hydrogen Bond Analysis | Strength and lifetime of hydrogen bonds | Quantification of hydrogen bonding between the ester group and protic solvents. |

| Binding Free Energy Calculation | Stability of molecule-catalyst complex | Determination of the affinity of this compound for a catalyst surface. |

Emerging Research Directions in the Academic Study of Montelukast Ethyl Ester

Exploration of Novel and Sustainable Synthetic Routes

Recent research has focused on developing more efficient and environmentally friendly synthetic pathways for Montelukast (B128269) and its intermediates, such as the ethyl ester. The goal is to move away from traditional methods that often involve hazardous reagents, harsh reaction conditions, and multiple protection and deprotection steps, which can be costly and generate significant waste. sciforum.netresearchgate.net

Key areas of exploration in sustainable synthesis include:

Green Solvents and Catalysts: There is a growing trend in the pharmaceutical industry to replace conventional organic solvents with greener alternatives like ethanol (B145695), glycerol, or water-based systems to reduce environmental impact. mdpi.com Research is also directed towards employing recyclable and less toxic catalysts, such as metal-based catalysts, to improve atom economy and minimize hazardous waste. mdpi.com

Avoiding Hazardous Reagents: A significant drawback of some established synthetic routes is the use of highly reactive and difficult-to-handle reagents like n-butyl lithium. googleapis.com Current research focuses on finding safer alternatives to make the large-scale production of Montelukast intermediates more feasible and secure. googleapis.com

Table 1: Comparison of Synthetic Approaches for Montelukast Intermediates

| Feature | Traditional Synthetic Routes | Novel & Sustainable Routes |

|---|---|---|

| Reagents | Often uses hazardous reagents like n-butyl lithium googleapis.com | Focus on inexpensive, accessible, and safer materials sciforum.netresearchgate.net |

| Solvents | Reliance on conventional organic solvents | Use of green solvents (e.g., water, ethanol) mdpi.com |

| Process | Multiple protection/deprotection steps, cryogenic conditions (-25°C) sciforum.netresearchgate.net | Streamlined processes, fewer steps, ambient temperatures sciforum.net |

| Efficiency | Lower overall yield, lengthy work-up procedures researchgate.net | Increased yield, improved productivity, and reduced time cycles sciforum.netmdpi.com |

| Environmental Impact | More waste generation, less eco-friendly sciforum.net | Reduced material inputs and organic solvent use mdpi.com |

Development of Advanced and Hyphenated Analytical Technologies

The precise analysis of Montelukast Ethyl Ester and its related compounds is crucial for quality control, impurity profiling, and stability studies. Research in this area is geared towards developing more sensitive, specific, and rapid analytical methods.

A significant advancement is the use of hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy. nih.govijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of Montelukast and its derivatives. impactfactor.org LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity, allowing for the quantification of the compound in complex matrices like human plasma and the identification of trace-level impurities and degradation products. nih.govnih.gov Methods have been developed for the simultaneous measurement of Montelukast and its degradants. ijpsdronline.com

High-Performance Liquid Chromatography (HPLC): HPLC remains a widely used technique for the quantitative estimation of Montelukast. researchgate.net Modern research focuses on developing stability-indicating HPLC methods that can separate the active compound from any potential degradation products formed under stress conditions. ijpsdronline.com

Other Spectroscopic and Chromatographic Methods: A variety of other techniques are also employed, including UV-Visible Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis. researchgate.netindexcopernicus.com Advanced derivative spectroscopy has also been utilized for the simultaneous estimation of Montelukast in combination with other drugs. indexcopernicus.comresearchgate.net

Table 2: Advanced Analytical Technologies for Montelukast and Related Compounds

| Technique | Principle | Application in this compound Analysis |

|---|---|---|

| HPLC-UV | Separation by chromatography followed by detection using UV-Vis absorption. impactfactor.org | Quantitative analysis, purity assessment, and routine quality control. researchgate.net |

| LC-MS/MS | Combines HPLC separation with mass spectrometry for highly sensitive and specific detection and structural elucidation. nih.govnih.gov | Identification of degradation products, impurity profiling, and bioanalytical studies. nih.govijpsdronline.com |

| HPTLC | A planar chromatographic technique offering high throughput for simultaneous analysis of multiple samples. indexcopernicus.com | A viable alternative for quantification and purity checks. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. researchgate.net | Analysis of enantiomeric purity and separation of closely related impurities. researchgate.net |

In-depth Mechanistic Studies of Chemical Reactions and Degradation Processes

Understanding the chemical stability of this compound is vital for its synthesis, storage, and formulation. The Montelukast molecule contains several functional groups susceptible to degradation. researchgate.net In-depth studies focus on elucidating the mechanisms of these degradation reactions to predict and prevent the formation of impurities.

Key degradation pathways that are actively being studied include:

Oxidation: The sulfide (B99878) moiety in the Montelukast structure is prone to oxidation, which is a significant degradation pathway. nih.govresearchgate.net Studies have investigated the degradation behavior of Montelukast in various oxidative environments, leading to the formation of sulfoxide (B87167) derivatives. researchgate.netresearchgate.net

Photodegradation: Montelukast is known to be light-sensitive. nih.govresearchgate.net Exposure to light can cause photoisomerization of the E (trans) double bond to the Z (cis) isomer, which is a major photoproduct. researchgate.net

Hydrolysis and Other Reactions: Under certain conditions, such as in acidic media, other degradation reactions can occur. researchgate.net Stress testing under various conditions (acidic, basic, oxidative, thermal, photolytic) is performed to establish the intrinsic stability of the molecule and identify potential degradation products. ijpsdronline.com

The characterization of these degradation products is typically achieved using hyphenated techniques like LC-MS, which provides crucial information about their chemical structures. nih.govresearchgate.net

Table 3: Known Degradation Products of Montelukast

| Degradation Pathway | Key Degradation Product(s) | Notes |

|---|---|---|

| Oxidation | Montelukast Sulfoxide researchgate.net | A primary product of oxidative stress. nih.govresearchgate.net |

| Photoisomerization | (Z)-isomer of Montelukast researchgate.netresearchgate.net | Forms upon exposure to light. |

| Esterification | Methyl Ester | Observed in stress studies involving methanol (B129727). researchgate.net |

| Etherification | Methyl Ether | Observed in stress studies involving methanol. researchgate.net |

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is a rapidly emerging field in pharmaceutical research, with significant potential for the study of this compound. nih.gov These computational tools can accelerate the drug discovery and development process by analyzing vast datasets to identify patterns and make predictions. researchgate.net

Current applications in this area include:

Property Prediction: AI and ML algorithms can predict various physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates like Montelukast and its derivatives. nih.govmdpi.com For example, software can be used to predict the ADMET properties of degradation products, helping to assess their potential toxicity. nih.gov

Synthetic Route Design: AI can be employed to design novel and efficient synthetic routes. nih.gov By analyzing known chemical reactions, these algorithms can propose new pathways that may be more efficient or sustainable than existing methods. youtube.com

De Novo Drug Design: Generative deep learning models can be used to design novel derivatives of existing molecules. mdpi.com In the context of Montelukast, computational studies have been used to design structural modifications to optimize receptor binding and predict pharmacokinetic profiles, aiming to enhance therapeutic benefits. mdpi.com

Table 4: Predicted Properties of Montelukast Derivatives using Computational Models

| Property Type | Specific Property | Relevance |

|---|---|---|

| Physicochemical | Molecular Weight, LogP, Solubility researchgate.netmdpi.com | Influences absorption, distribution, and formulation development. |

| Pharmacokinetic (ADME) | Oral Bioavailability, Metabolism, Permeability mdpi.com | Predicts how the compound will behave in the body. |

| Toxicity | Neurotoxicity, Carcinogenicity mdpi.com | Assesses potential safety risks early in the development process. |

| Binding Affinity | Receptor Binding Energy mdpi.com | Predicts the strength of interaction with biological targets. |

Q & A

Q. What are the optimal experimental conditions for synthesizing Montelukast Ethyl Ester with high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires a central composite design (CCD) to evaluate variables such as temperature, enzyme load, and substrate molar ratio. For example, lipase-catalyzed esterification (e.g., Novozym® 435) can be employed, with reaction rates monitored via HPLC. Critical parameters include maintaining anhydrous conditions and using chiral chromatography (e.g., Chiralpak® columns) to assess enantiomeric excess. Characterization should include H/C NMR and optical rotation measurements to confirm stereochemistry .

Q. Which analytical techniques are recommended for purity assessment and structural elucidation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC-MS) are essential for confirming molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-H COSY and C DEPT experiments, is critical for structural verification. For quantification, reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) is recommended. Purity thresholds should align with ICH guidelines (e.g., ≥95% by area normalization) .

Q. How should researchers design in vitro assays to evaluate the stability of this compound under physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH (e.g., phosphate buffers at pH 1.2, 6.8, and 7.4) and temperature (37°C). Hydrolysis kinetics can be tracked using LC-MS to monitor ester bond cleavage. Include control experiments with esterase enzymes (e.g., porcine liver esterase) to assess enzymatic degradation. Data analysis should calculate half-life () and degradation rate constants using first-order kinetics .

Advanced Research Questions

Q. How can conflicting data on this compound's neuropsychiatric effects be reconciled in preclinical studies?

- Methodological Answer : Retrospective case-control studies often face confounding variables (e.g., comorbidities, polypharmacy). To address contradictions, researchers should:

- Conduct prospective cohort studies with standardized neuropsychiatric assessment tools (e.g., PANSS scale).

- Use propensity score matching to balance covariates between exposed and control groups.

- Perform meta-analyses to aggregate data from studies like Glockler-Lauf (2019) and Ali (2015), assessing heterogeneity via statistics .

Q. What methodological strategies improve the reproducibility of this compound's pharmacokinetic (PK) studies?

- Methodological Answer : PK studies should adhere to FDA bioanalytical validation guidelines:

- Use stable isotope-labeled internal standards (e.g., deuterated Montelukast) for LC-MS/MS quantification.

- Validate assays for linearity (1–1000 ng/mL), precision (CV ≤15%), and recovery (>80%).

- Employ population PK modeling (e.g., NONMEM) to account for inter-subject variability in clearance and volume of distribution .

Q. How can researchers optimize this compound's esterase resistance without compromising bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies can guide chemical modifications:

- Introduce steric hindrance near the ester group (e.g., branched alkyl chains) to slow hydrolysis.

- Evaluate analogs via molecular docking to ensure sustained leukotriene receptor binding (e.g., hydrophobic interactions with Tyr115 and Trp147 residues).

- Validate stability and potency in parallel using accelerated stability testing (40°C/75% RH) and calcium flux assays in HEK293 cells expressing CysLT1 receptors .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) are ideal for estimating EC values. For in vivo toxicity data, use Kaplan-Meier survival analysis with log-rank tests to compare dose groups. Adjust for multiple comparisons via Holm-Bonferroni correction. Include benchmark dose (BMD) modeling to identify NOAEL/LOAEL thresholds .

Methodological Best Practices

Q. How should researchers report synthetic yields and characterization data to meet journal standards?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Report yields as "isolated yield (%)" after purification (e.g., column chromatography).

- Provide full spectroscopic data (NMR, HRMS) for novel compounds in the main text.

- Deposit repetitive characterization data (e.g., known intermediates) in supplementary materials with hyperlinked references .

Q. What strategies ensure rigorous peer review of this compound's mechanistic studies?

- Methodological Answer : Preprint submission (e.g., bioRxiv) allows early feedback. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest (e.g., funding from pharmaceutical entities). Address reviewer critiques by providing raw datasets (e.g., NMR FID files) and expanded statistical appendices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.